2-(2-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide
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Overview
Description
2-(2-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE is a synthetic organic compound characterized by the presence of a fluorophenoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the fluorophenoxy and tetrazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves coupling the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-FLUOROPHENOXY)-1-(2,3,4-TRIHYDROXYPHENYL)ETHANONE
- 4-(4-(4-FLUOROPHENOXY)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL
Uniqueness
2-(2-FLUOROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE is unique due to its combination of a fluorophenoxy group and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16FN5O2 |
---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H16FN5O2/c1-2-15(25-16-6-4-3-5-14(16)18)17(24)20-12-7-9-13(10-8-12)23-11-19-21-22-23/h3-11,15H,2H2,1H3,(H,20,24) |
InChI Key |
BWPJGUXDMMWVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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